

Iron(II) sulfate dihydrate versus ferrous ammonium sulfate: which is more stable?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iron(II) sulfate dihydrate*

Cat. No.: *B155979*

[Get Quote](#)

Stability Showdown: Iron(II) Sulfate Dihydrate vs. Ferrous Ammonium Sulfate

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative stability of two common laboratory sources of ferrous ions.

In the realm of analytical chemistry, drug development, and various industrial processes, the choice of a stable and reliable source of ferrous ions (Fe^{2+}) is paramount. Both Iron(II) sulfate and its double salt, ferrous ammonium sulfate (commonly known as Mohr's salt), are frequently utilized for this purpose. This guide provides a detailed comparison of the stability of **Iron(II) sulfate dihydrate** and ferrous ammonium sulfate, supported by experimental methodologies, to aid in the selection of the most appropriate reagent for specific applications.

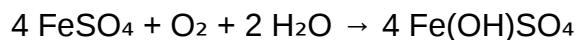
Executive Summary

Ferrous ammonium sulfate is demonstrably more stable and resistant to atmospheric oxidation than Iron(II) sulfate. The presence of the ammonium ion in the crystal lattice of ferrous ammonium sulfate contributes to a slightly acidic environment in aqueous solutions, which significantly slows the rate of oxidation of the Fe^{2+} ion to its ferric (Fe^{3+}) state. This inherent stability makes ferrous ammonium sulfate the preferred reagent for applications requiring a long shelf-life and consistent purity, particularly in analytical chemistry where it is often used as a primary standard.

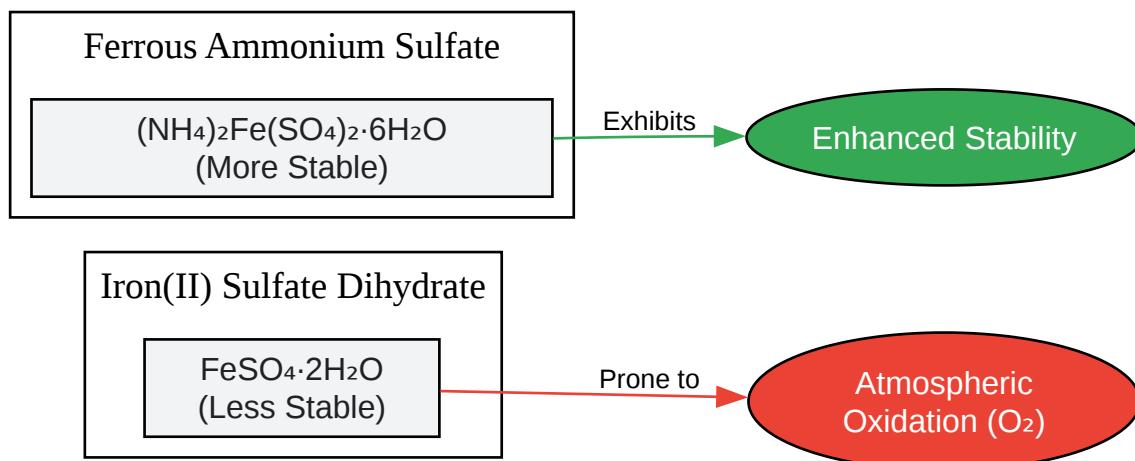
Comparative Stability Data

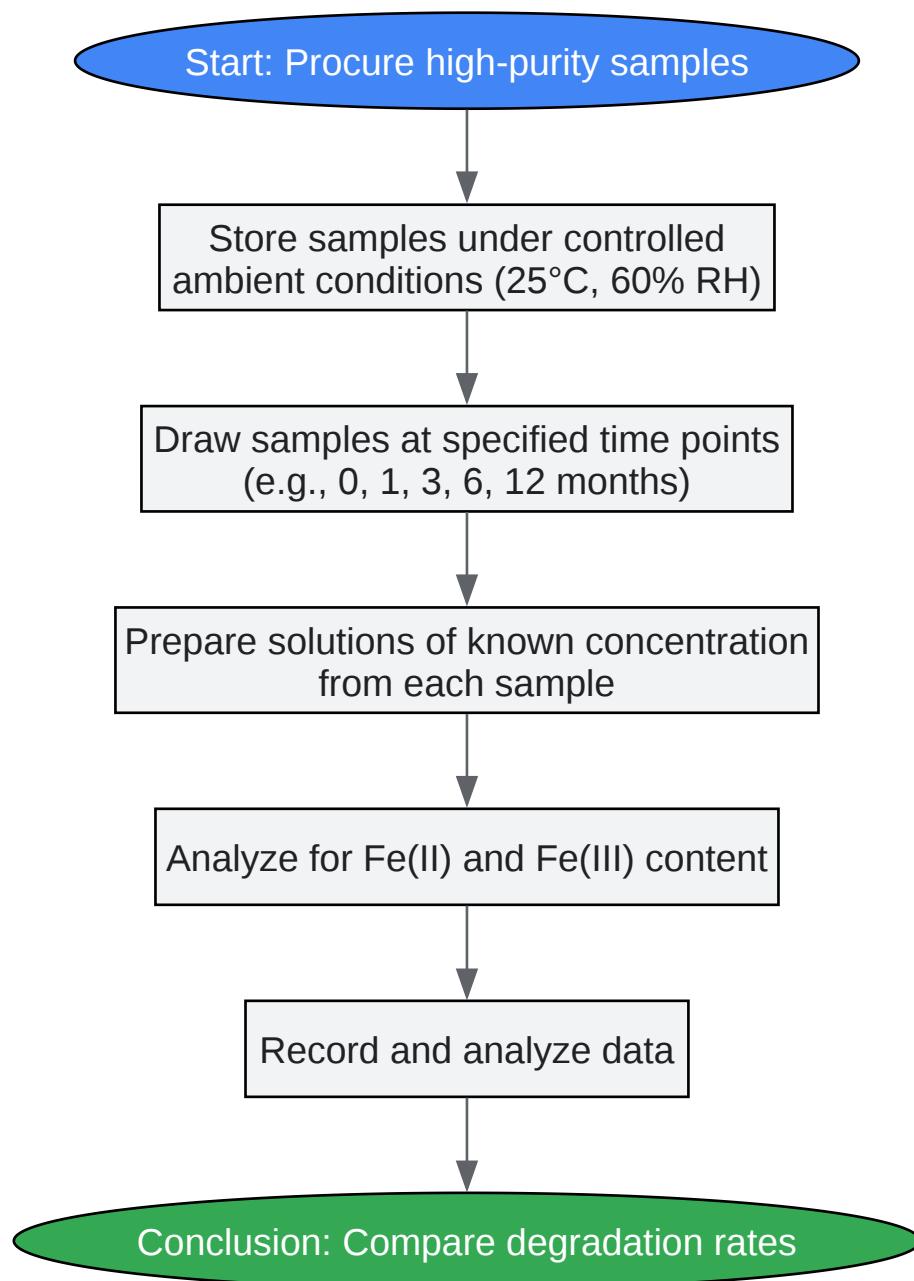
While extensive quantitative data from a single, direct comparative study on the dihydrate form of Iron(II) sulfate is not readily available in published literature, the following table summarizes the expected stability characteristics based on the known chemical properties and available data for various hydrates of Iron(II) sulfate and ferrous ammonium sulfate.

Parameter	Iron(II) Sulfate Dihydrate (<chem>FeSO4·2H2O</chem>)	Ferrous Ammonium Sulfate (<chem>((NH4)2Fe(SO4)2·6H2O</chem>)
Appearance	Off-white to yellowish-white powder/crystals	Pale green crystalline solid
Shelf Life	Fair to poor; prone to oxidation[1]	Excellent; highly resistant to oxidation[2][3]
Oxidation in Air	Readily oxidizes, especially in the presence of moisture, turning brownish-yellow[4]	Significantly more resistant to atmospheric oxidation[2][5]
Hygroscopicity	Deliquescent; readily absorbs moisture from the air	Less prone to deliquescence under standard conditions
Solution Stability	Solutions are unstable and oxidize rapidly	Solutions are more stable, especially when acidified[2]


The Chemistry of Stability

The enhanced stability of ferrous ammonium sulfate can be attributed to two primary factors:


- The Common Ion Effect and Acidity: In solution, the ammonium ions (NH_4^+) from ferrous ammonium sulfate hydrolyze to a small extent, producing a slightly acidic medium. This acidic environment (lower pH) increases the stability of the ferrous ions and retards the oxidation process.[2][3] The oxidation of Fe^{2+} to Fe^{3+} is more favorable at higher pH.
- Crystal Lattice Structure: Ferrous ammonium sulfate is a double salt, forming a well-defined crystalline structure where the ferrous ions are incorporated into a more stable lattice with


ammonium and sulfate ions.[\[2\]](#) This structure provides a physical barrier to atmospheric oxygen.

The oxidation of Iron(II) sulfate in the presence of air and moisture can be represented by the following simplified equation:

This reaction results in the formation of a yellow-brown precipitate of basic ferric sulfate, indicating the degradation of the compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. archpdfs.lps.org [archpdfs.lps.org]
- 2. Ammonium iron(II) sulfate - Wikipedia [en.wikipedia.org]
- 3. engscientific.com [engscientific.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Ammonium iron(II) sulfate - Sciencemadness Wiki [sciemcemadness.org]
- To cite this document: BenchChem. [Iron(II) sulfate dihydrate versus ferrous ammonium sulfate: which is more stable?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155979#iron-ii-sulfate-dihydrate-versus-ferrous-ammonium-sulfate-which-is-more-stable]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com